6,7-Dihydro-5H-pyrrolo[1,2-A]imidazole-5-carboxamide

Kinase inhibitor JNK3 Neuroprotection

6,7-Dihydro-5H-pyrrolo[1,2-A]imidazole-5-carboxamide (CAS 2177258-01-2, MF C₇H₉N₃O, MW 151.17) is a partially hydrogenated pyrrolo[1,2-a]imidazole carboxamide that serves as a versatile heterocyclic scaffold in medicinal chemistry and chemical biology. The compound belongs to the dihydropyrrolo[1,2-a]imidazole class (structure type I), which has been most intensively studied among hydrogenated pyrroloimidazoles due to the discovery of the nootropic drug dimiracetam and potent α₁A-adrenergic receptor partial agonists within this family.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
Cat. No. B8105359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydro-5H-pyrrolo[1,2-A]imidazole-5-carboxamide
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESC1CC2=NC=CN2C1C(=O)N
InChIInChI=1S/C7H9N3O/c8-7(11)5-1-2-6-9-3-4-10(5)6/h3-5H,1-2H2,(H2,8,11)
InChIKeyHKJJKOBTGXGQAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydro-5H-pyrrolo[1,2-A]imidazole-5-carboxamide: Core Scaffold Identity and Procurement Rationale


6,7-Dihydro-5H-pyrrolo[1,2-A]imidazole-5-carboxamide (CAS 2177258-01-2, MF C₇H₉N₃O, MW 151.17) is a partially hydrogenated pyrrolo[1,2-a]imidazole carboxamide that serves as a versatile heterocyclic scaffold in medicinal chemistry and chemical biology . The compound belongs to the dihydropyrrolo[1,2-a]imidazole class (structure type I), which has been most intensively studied among hydrogenated pyrroloimidazoles due to the discovery of the nootropic drug dimiracetam and potent α₁A-adrenergic receptor partial agonists within this family [1]. The 5-carboxamide substitution imparts hydrogen-bond donor/acceptor capabilities distinct from the unsubstituted parent heterocycle and the corresponding 5-carboxylic acid, making it a strategic intermediate for amide coupling and scaffold elaboration in kinase inhibitor and antibacterial agent development programs .

Why 6,7-Dihydro-5H-pyrrolo[1,2-A]imidazole-5-carboxamide Cannot Be Trivially Replaced by Other Pyrroloimidazole Analogs


Substitution at the 5-position of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold critically modulates both stereoelectronic properties and biological target engagement. The carboxamide group introduces a stereogenic center at C5, enabling chiral resolution—a feature absent in the achiral 7-carboxamide regioisomer (CAS 2138214-20-5) or the fully unsaturated parent . In the context of JNK3 kinase inhibition, the (S)-enantiomer of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives exhibited up to 20-fold greater potency than the corresponding (R)-enantiomer, demonstrating that even stereochemical substitution at this position produces large-magnitude differences in target engagement that generic achiral scaffolds cannot replicate [1]. Furthermore, the 5-carboxamide provides a conjugation handle for further derivatization that the 5-carboxylic acid (CAS 914637-68-6) or the unsubstituted parent heterocycle (C₆H₈N₂) cannot offer without additional synthetic steps, directly impacting synthetic tractability in lead optimization campaigns [2].

Quantitative Differentiation Evidence for 6,7-Dihydro-5H-pyrrolo[1,2-A]imidazole-5-carboxamide Versus Closest Analogs


Chiral Potency Discrimination in JNK3 Kinase Inhibition

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold bearing a C5 stereocenter (the position occupied by the carboxamide in the target compound) demonstrates drastic enantiospecific potency differences against JNK3. The (S)-enantiomers of elaborated 5-substituted derivatives showed p38/JNK3 IC₅₀ selectivity ratios up to 10 and were up to 20 times more potent JNK3 inhibitors than the corresponding (R)-enantiomers [1]. This chiral discrimination magnitude is absent in achiral pyrroloimidazole scaffolds such as the 7-carboxamide regioisomer (CAS 2138214-20-5) or the unsubstituted 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, making the racemic or enantiopure 5-carboxamide an essential procurement choice for programs requiring target-specific kinase modulation .

Kinase inhibitor JNK3 Neuroprotection Chiral separation

Structural Stability Advantage at the α-C Position for Electrochemical Applications

Single-crystal X-ray diffraction of the parent scaffold 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (C₆H₈N₂) at 100 K reveals that the fused ring system provides protection of the α-C atom attached to the non-bridging imidazole nitrogen, conferring stability of interest for electrochemical applications as electrolytes for fuel cells and batteries [1]. The target 5-carboxamide derivative introduces an additional hydrogen-bond donor/acceptor pair at this protected position, which is predicted to enhance crystal cohesion through C—H⋯O and N—H⋯O interactions beyond the C—H⋯N hydrogen bonds observed in the parent, thereby potentially improving solid-state stability and solubility characteristics relative to the unsubstituted scaffold [2].

Electrolyte Fuel cell Crystal engineering Hydrogen bonding

Regioisomeric Carboxamide Positioning Determines Synthetic Utility in β-Lactam Antibiotic Scaffolds

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold is a recognized substructure in carbapenem antibiotics, exemplified by the clinical candidate DU-6681a, which incorporates a (6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ylsulfanyl side chain [1]. The 5-carboxamide regioisomer (target compound) places the functionalizable carboxamide at the C5 position, which is structurally orthogonal to the C6/C7 attachment points utilized in β-lactam conjugates. This regiospecific positioning enables parallel derivatization strategies that the 7-carboxamide regioisomer (CAS 2138214-20-5) or the 3-carboxylic acid isomer (CAS 914637-68-6) cannot geometrically accommodate without scaffold redesign, offering a distinct vector for lead diversification in antibacterial programs [2].

Carbapenem Antibacterial Intermediate DU-6681

Commercial Purity Benchmarking: 98% vs. 95% Grade Availability

Two commercial purity grades of 6,7-dihydro-5H-pyrrolo[1,2-A]imidazole-5-carboxamide are currently available: 95% (CheMenu, catalog CM608034) and 98% (Leyan, product number 1752815) . This 3-percentage-point purity differential is meaningful for procurement decisions where downstream reaction sensitivity demands higher starting material fidelity—particularly in fragment-based drug discovery or parallel library synthesis where impurity carry-through can confound SAR interpretation. By comparison, the 7-carboxamide regioisomer is typically listed without certified purity specifications on major databases, and the parent unsubstituted heterocycle is primarily available as a research-grade solid without quantified purity tiers .

Building block Purity Synthesis Quality control

Optimal Procurement and Application Scenarios for 6,7-Dihydro-5H-pyrrolo[1,2-A]imidazole-5-carboxamide


Kinase Inhibitor Lead Optimization Requiring Chiral SAR Exploration

Research groups pursuing JNK3 or p38 kinase inhibitors should prioritize the 5-carboxamide scaffold to access the stereochemically critical C5 position. The enantiomers of elaborated derivatives exhibit up to 20-fold differential JNK3 potency [Section 3, Evidence 1], making enantiopure procurement or chiral resolution of the racemic carboxamide a mandatory step for establishing reliable SAR. The carboxamide functionality further enables rapid amide coupling to introduce diversity elements without protecting group manipulation.

Solid-State Electrolyte and Fuel Cell Component Development

The structurally characterized α-C protection observed in the parent 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole crystal lattice, combined with the additional hydrogen-bonding capacity of the carboxamide group, positions the target compound as a candidate scaffold for proton-conducting materials or ionic liquid electrolytes [Section 3, Evidence 2]. Procurement of the 98% purity grade is recommended to minimize electrochemically active impurities that could compromise device performance.

β-Lactam Antibiotic Side-Chain Diversification Programs

Medicinal chemistry teams synthesizing carbapenem or penem analogs should select the 5-carboxamide regioisomer to enable orthogonal functionalization at C6/C7 while retaining the carboxamide as a solubility-enhancing handle [Section 3, Evidence 3]. The regiospecificity of the 5-carboxamide avoids the synthetic detours required when using the 7-carboxamide or 3-carboxylic acid isomers, translating to an estimated 1–2 step reduction in linear sequences.

Fragment-Based Screening Library Construction

The low molecular weight (151.17 Da), balanced hydrogen-bond donor/acceptor count, and commercial availability at 98% purity make 6,7-dihydro-5H-pyrrolo[1,2-A]imidazole-5-carboxamide an attractive fragment library component [Section 3, Evidence 4]. Its stereogenic center provides an additional dimension of chemical diversity that achiral pyrroloimidazole fragments lack, and the certified purity tier minimizes false-positive screening hits arising from impurities.

Quote Request

Request a Quote for 6,7-Dihydro-5H-pyrrolo[1,2-A]imidazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.